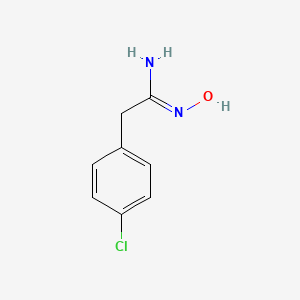
2-(4-Chlorophenyl)-N-hydroxyethanimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Chlorophenyl)-N-hydroxyethanimidamide is an organic compound that belongs to the class of amidoximes. Amidoximes are known for their diverse biological activities and potential applications in various fields, including medicinal chemistry and materials science. This compound features a chlorophenyl group attached to an ethanimidamide moiety, with a hydroxyl group attached to the nitrogen atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-N-hydroxyethanimidamide typically involves the reaction of 4-chlorobenzonitrile with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an intermediate oxime, which is subsequently converted to the desired amidoxime.
-
Step 1: Formation of Oxime
Reagents: 4-chlorobenzonitrile, hydroxylamine hydrochloride
Conditions: Basic medium (e.g., sodium hydroxide), solvent (e.g., ethanol)
:Reaction: 4-chlorobenzonitrile+hydroxylamine hydrochloride→4-chlorobenzaldoxime
-
Step 2: Conversion to Amidoxime
Reagents: 4-chlorobenzaldoxime, additional hydroxylamine hydrochloride
Conditions: Basic medium, solvent (e.g., ethanol)
:Reaction: 4-chlorobenzaldoxime+hydroxylamine hydrochloride→this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but may involve optimized reaction conditions, such as the use of continuous flow reactors and automated systems to enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Chlorophenyl)-N-hydroxyethanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso and nitro derivatives.
Reduction: Reduction reactions can convert the amidoxime to amine derivatives.
Substitution: The chlorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Electrophiles such as halogens or nitro groups in the presence of catalysts like iron or aluminum chloride.
Major Products
Oxidation: Formation of nitroso and nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted chlorophenyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-(4-Chlorophenyl)-N-hydroxyethanimidamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Biological Studies: Used in studies to understand the mechanism of action of amidoximes and their derivatives.
Materials Science: Employed in the synthesis of functional materials with specific properties, such as catalytic activity or electronic conductivity.
Wirkmechanismus
The mechanism of action of 2-(4-Chlorophenyl)-N-hydroxyethanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group of the amidoxime can form hydrogen bonds with active sites, leading to inhibition or activation of biological pathways. The chlorophenyl group enhances the compound’s lipophilicity, facilitating its penetration into cells and interaction with intracellular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4-Chlorophenyl)-N-hydroxyethanimidamide
- 2-(4-Bromophenyl)-N-hydroxyethanimidamide
- 2-(4-Methylphenyl)-N-hydroxyethanimidamide
Uniqueness
This compound is unique due to the presence of the chlorophenyl group, which imparts specific electronic and steric properties. This makes it distinct in terms of reactivity and biological activity compared to its analogs with different substituents on the phenyl ring.
Eigenschaften
CAS-Nummer |
6965-39-5 |
|---|---|
Molekularformel |
C8H9ClN2O |
Molekulargewicht |
184.62 g/mol |
IUPAC-Name |
2-(4-chlorophenyl)-N'-hydroxyethanimidamide |
InChI |
InChI=1S/C8H9ClN2O/c9-7-3-1-6(2-4-7)5-8(10)11-12/h1-4,12H,5H2,(H2,10,11) |
InChI-Schlüssel |
MLNLOCIMTRRCHX-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CC(=NO)N)Cl |
Isomerische SMILES |
C1=CC(=CC=C1C/C(=N\O)/N)Cl |
Kanonische SMILES |
C1=CC(=CC=C1CC(=NO)N)Cl |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















